![molecular formula C13H12N6 B4582318 N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B4582318.png)

N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine

Vue d'ensemble

Description

Compounds containing the 1,2,4-triazole and pyrimidinamine moieties are of significant interest due to their diverse chemical and biological properties. These compounds are synthesized through various methods and have been analyzed for their molecular structure, physical and chemical properties.

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions, metal-free synthesis approaches, and intramolecular oxidative bond formation techniques. For example, a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized by a condensation reaction of 3-amino-1,2,4-triazole with 4-hyroxy-6-methyl-pyran-2-one (Lahmidi et al., 2019). Additionally, the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines was achieved through oxidative N-N bond formation (Zheng et al., 2014).

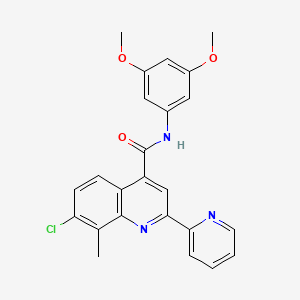

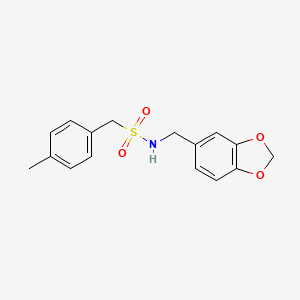

Molecular Structure Analysis

Crystal structure analysis and Density Functional Theory (DFT) studies are common for assessing the molecular structure of these compounds. X-ray diffraction (XRD) and spectroscopic techniques such as NMR and IR spectroscopy provide detailed insights into the geometrical parameters and molecular conformations (Castiñeiras et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of compounds containing 1,2,4-triazole and pyrimidinamine groups includes the formation of various derivatives through reactions with aldehydes, nucleophilic substitution, and cyclization reactions. These compounds exhibit a range of biological activities, including antimicrobial properties (Gomha et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, are investigated using various analytical techniques. The crystal packing, lattice parameters, and birefringence are determined through XRD and DFT studies (Reshak et al., 2011).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are characterized through experimental and theoretical studies. Computational chemistry methods like DFT calculations are used to predict the reactivity and stability of these compounds (Mozafari et al., 2016).

Applications De Recherche Scientifique

Synthetic Methods and Chemical Properties

This compound has been explored in the context of synthetic chemistry , where its derivatives serve as key intermediates for various chemical reactions and compound syntheses. For instance, in the study of solvent polarity effects on spin crossover in iron(II) complexes, derivatives of pyrimidine triazoles were used to examine how changes in solvent polarity influence the thermal and electronic properties of these complexes (Rodríguez-Jiménez et al., 2018). Furthermore, the synthesis of novel ligands for potential applications in coordination chemistry and luminescence studies has also utilized similar structures (Gusev et al., 2011).

Biological Activity

Research into the biological activity of compounds structurally related to N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine has highlighted their potential in various therapeutic areas. For example, derivatives have been evaluated for antimicrobial activities , revealing some compounds as promising alternatives to traditional antibiotics due to their mechanism of action on bacterial cell membranes (Fan et al., 2020). Additionally, studies on larvicidal activity against mosquito larvae have identified certain pyrimidine-linked morpholinophenyl derivatives exhibiting significant efficacy, suggesting their potential in controlling vector-borne diseases (Gorle et al., 2016).

Material Science Applications

In material science , research into novel polyimides containing pyridine and biphenyl units for applications requiring high transparency and thermal stability has made use of similar pyrimidine structures to enhance the desired properties of polymers (Guan et al., 2015). This demonstrates the compound's relevance in developing advanced materials with specific optical and thermal characteristics.

Propriétés

IUPAC Name |

N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6/c1-9-3-5-10(6-4-9)11-16-13(19-18-11)17-12-14-7-2-8-15-12/h2-8H,1H3,(H2,14,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZTXFYEICKWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NN2)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4582238.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclopentylthiourea](/img/structure/B4582245.png)

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4582261.png)

![N-(2,3-dichlorophenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4582264.png)

![N~1~-cycloheptyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4582268.png)

![(2,1,3-benzothiadiazol-5-ylmethyl){[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4582276.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4582283.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B4582298.png)

![N,N-diethyl-2-[(6-iodo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4582302.png)

![N-benzyl-2-oxo-3-(2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene)propanamide](/img/structure/B4582323.png)

![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B4582331.png)

![methyl 4-({[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4582338.png)